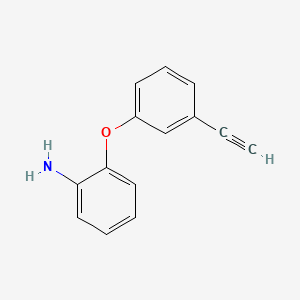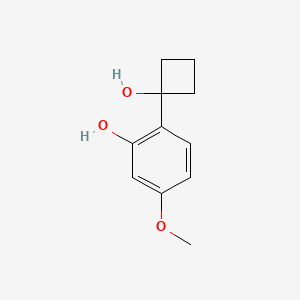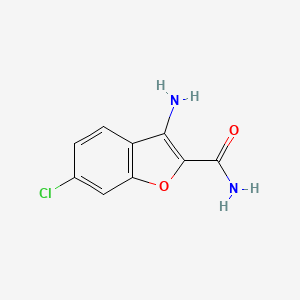
3-Amino-6-chlorobenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chlorobenzofuran-2-carboxamide is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol. It belongs to the class of benzofurans, which are heterocyclic aromatic organic compounds. This compound features an amino group (-NH2) at the 3-position, a chloro group (-Cl) at the 6-position, and a carboxamide group (-CONH2) at the 2-position of the benzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chlorobenzofuran-2-carboxamide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of 2-amino-6-chlorobenzofurancarboxylic acid. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the benzofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-chlorobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The carboxamide group can be reduced to an amine (-NH2).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Amino-6-chlorobenzofuran-2-carboxylic acid.
Reduction: Formation of 3-Amino-6-chlorobenzofuran-2-amine.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chlorobenzofuran-2-carboxamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-chlorobenzofuran-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Amino-6-chlorobenzofuran-2-carboxamide is similar to other benzofuran derivatives, such as 2-Amino-6-chlorobenzofuran-3-carboxamide and 3-Amino-6-bromobenzofuran-2-carboxamide. These compounds differ in the position and type of substituents on the benzofuran ring, which can lead to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-amino-6-chloro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI Key |
ZZLVDFXLLJCHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



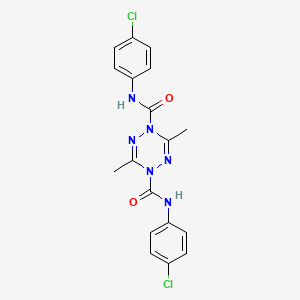
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)

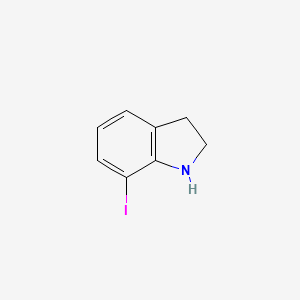
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
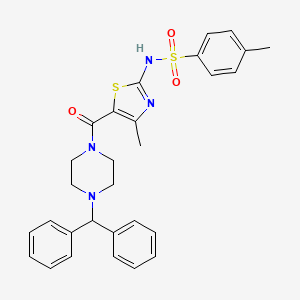
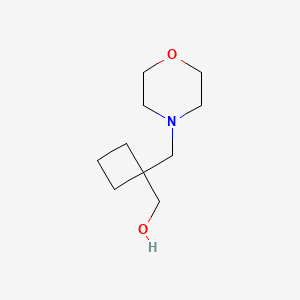

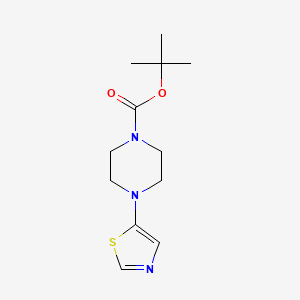
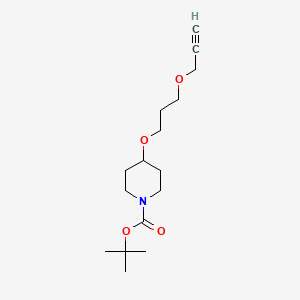
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
